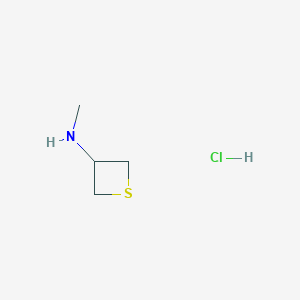

N-methylthietan-3-amine hydrochloride

CAS No.: 2138509-52-9

Cat. No.: VC5485838

Molecular Formula: C4H10ClNS

Molecular Weight: 139.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138509-52-9 |

|---|---|

| Molecular Formula | C4H10ClNS |

| Molecular Weight | 139.64 |

| IUPAC Name | N-methylthietan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H |

| Standard InChI Key | YITGZTCXQKIJFH-UHFFFAOYSA-N |

| SMILES | CNC1CSC1.Cl |

Introduction

Chemical Identity and Structural Features

N-Methylthietan-3-amine hydrochloride belongs to the class of aliphatic amines incorporating a saturated three-membered thietan ring. The compound’s IUPAC name, N-methylthietan-3-amine hydrochloride, reflects its substitution pattern: a methyl group attached to the nitrogen atom and a hydrochloride salt form . Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 2138509-52-9 |

| Molecular Formula | C₄H₁₀ClNS |

| Molecular Weight | 139.64 g/mol |

| SMILES | CNC1CSC1.Cl |

| InChIKey | YITGZTCXQKIJFH-UHFFFAOYSA-N |

| PubChem CID | 132351247 |

The thietan ring, a sulfur-containing heterocycle, introduces strain and electronic effects that enhance reactivity, particularly in nucleophilic substitution and ring-opening reactions . The hydrochloride salt improves stability and solubility, making the compound more amenable to synthetic applications .

Synthesis and Manufacturing

While no direct synthesis protocols for N-methylthietan-3-amine hydrochloride are published, analogous methods for related thietanamines provide insight into plausible routes. A patent describing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) offers a potential framework . Although the target compound differs, the patent’s use of 3-chloropropylamine hydrochloride as a precursor suggests a multi-step strategy involving:

-

Amide Formation: Reacting a chlorinated amine with an anhydride (e.g., methacrylic anhydride) under basic conditions to form an intermediate amide .

-

Nucleophilic Substitution: Displacing the chloride with a phthalimide group, followed by hydrazinolysis to free the primary amine .

-

Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

For N-methylthietan-3-amine hydrochloride, a similar approach could involve:

-

Starting with a thietane-ring-containing chlorinated amine.

-

Performing sequential substitutions to introduce the methylamine group.

-

Final protonation with HCl to form the salt.

Reaction conditions—such as low temperatures (0–5°C) for exothermic steps and reflux for ring-opening reactions—would likely mirror those in the patent .

Physicochemical Properties

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt’s ionic character.

-

Stability: The thietan ring’s strain may render the compound prone to ring-opening under acidic or basic conditions .

-

Spectroscopic Data: Predicted collision cross sections (CCS) for adducts (e.g., [M+H]+: 113.6 Ų) suggest a compact molecular structure .

Comparison with Structural Analogs

N-Methylthietan-3-amine hydrochloride shares similarities with 3-methylthietan-3-amine (CID 55281677), differing only in the N-methyl substitution and salt form :

| Property | N-Methylthietan-3-amine HCl | 3-Methylthietan-3-amine |

|---|---|---|

| Molecular Formula | C₄H₁₀ClNS | C₄H₉NS |

| Molecular Weight | 139.64 g/mol | 103.19 g/mol |

| CAS No. | 2138509-52-9 | 943437-91-0 |

| Salt Form | Hydrochloride | Free base |

The hydrochloride salt enhances water solubility, facilitating use in aqueous reactions, while the free base may offer advantages in organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume